1-methyl-3-(3-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-(3-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H27N5O2 and its molecular weight is 429.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-methyl-3-(3-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex purine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H28N4O2
- Molecular Weight : 368.49 g/mol
Structural Features
The compound features a tetrahydropyrimido core fused with a purine structure, which is known to influence its biological activity significantly. The presence of various substituents such as methyl and phenethyl groups enhances its lipophilicity and potentially its bioavailability.
Anticancer Properties
Recent studies have demonstrated that purine derivatives exhibit significant anticancer activity. For instance:
- In vitro Studies : A study evaluated the cytotoxic effects of several purine derivatives on various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity against certain cancer types, with IC50 values ranging from 5 to 15 µM across different cell lines .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest at the S-phase. This was evidenced by flow cytometry analyses showing increased sub-G1 populations in treated cells .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in nucleotide metabolism:
- Human Purine Nucleoside Phosphorylase (hPNP) : Inhibition studies revealed that the compound acts as a competitive inhibitor of hPNP, which is crucial for purine salvage pathways. The inhibition constant (Ki) was determined to be approximately 0.5 mM, indicating moderate inhibitory potential .
Neuroprotective Effects
Emerging research suggests that purine derivatives may possess neuroprotective properties:
- Neuroprotection in Models of Oxidative Stress : In cellular models subjected to oxidative stress, the compound demonstrated protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability . This suggests potential therapeutic applications in neurodegenerative diseases.
Study 1: Anticancer Activity in Human Cell Lines
In a comprehensive study published in Molecules, researchers synthesized and tested various purine derivatives, including the compound . The findings revealed that it significantly inhibited cell proliferation in HL-60 and MCF-7 cell lines with an IC50 of 10 µM. The study highlighted the structure-activity relationship (SAR), indicating that specific substitutions on the purine ring enhance anticancer efficacy .
Study 2: Inhibition of hPNP
A detailed investigation into the enzyme inhibition properties of this compound showed promising results against hPNP. The study employed molecular docking simulations alongside kinetic assays to elucidate binding interactions within the enzyme's active site. The findings suggested that the compound's binding affinity could be leveraged for developing new therapeutic agents targeting purine metabolism in cancer cells .
Data Summary
Biological Activity | Observations |
---|---|
Cytotoxicity | IC50 values between 5-15 µM across various cancer cell lines |
Enzyme Inhibition | Ki = 0.5 mM for hPNP |
Neuroprotection | Reduced ROS levels in oxidative stress models |
特性
IUPAC Name |
1-methyl-3-[(3-methylphenyl)methyl]-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-18-8-6-11-20(16-18)17-30-23(31)21-22(27(2)25(30)32)26-24-28(13-7-14-29(21)24)15-12-19-9-4-3-5-10-19/h3-6,8-11,16H,7,12-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCZRJALKXLBMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCCN4CCC5=CC=CC=C5)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。